2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde is an organic compound with the molecular formula C12H16N2O2 It is a derivative of piperidine and pyridine, featuring a methoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde typically involves the reaction of 6-methoxypyridin-3-yl derivatives with piperidine-1-carbaldehyde under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the pyridine and piperidine moieties .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(6-Methoxypyridin-3-yl)piperidine-1-carboxylic acid.
Reduction: Formation of 2-(6-Methoxypyridin-3-yl)piperidine-1-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methoxypyridin-3-yl)piperidine-1-carboxylic acid
- 2-(6-Methoxypyridin-3-yl)piperidine-1-methanol
- Substituted pyridine derivatives
Uniqueness
2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxy group and piperidine moiety make it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(6-methoxypyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2O2/c1-16-12-6-5-10(8-13-12)11-4-2-3-7-14(11)9-15/h5-6,8-9,11H,2-4,7H2,1H3 |
InChI Key |
OSLGONZNHZYOQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2CCCCN2C=O |
Origin of Product |
United States |
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